molecular formula C13H25NO3 B15277565 tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate

tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate

Cat. No.: B15277565
M. Wt: 243.34 g/mol
InChI Key: NOBPQEMWAMJXPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and an isopropyl group attached to a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxy and isopropyl groups. One common method involves the reaction of 4-hydroxypiperidine with tert-butyl chloroformate to form tert-butyl 4-hydroxypiperidine-1-carboxylate. The isopropyl group can then be introduced through alkylation reactions using isopropyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: TsCl, MsCl, base (e.g., triethylamine)

Major Products Formed

Scientific Research Applications

tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and isopropyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-9(2)10-8-14(7-6-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3

InChI Key

NOBPQEMWAMJXPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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